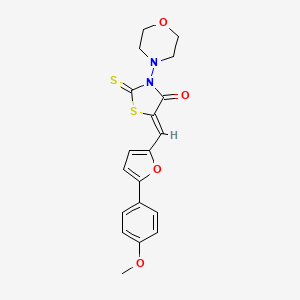

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its pharmacological properties.

Structural Overview

The compound features a thiazolidinone core with a morpholino group and a furan moiety substituted with a methoxyphenyl group. The thiazolidinone framework is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including those with furan moieties, exhibit moderate to strong antiproliferative activity . A study demonstrated that compounds similar to this compound showed cell cycle stage-dependent and dose-dependent effects on human leukemia cell lines .

Key Findings:

- Compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity.

- The most potent derivatives induced apoptosis in cancer cells, as evidenced by LDH assays and flow cytometric analysis.

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 5e | High | HL-60 | 5.0 |

| 5f | Moderate | K562 | 10.0 |

Antimicrobial Activity

The thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The presence of the furan ring has been linked to enhanced activity against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of specific pathogens, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action:

The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity, which is common among compounds with similar structural motifs.

Case Studies

- Study on Antiproliferative Effects : A series of thiazolidinone derivatives were synthesized and tested for their antiproliferative activity against leukemia cell lines. The study concluded that modifications in the substituents significantly impacted the biological efficacy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of thiazolidinone derivatives, revealing that certain compounds exhibited significant inhibition against Gram-positive bacteria, emphasizing the importance of structural variations in enhancing bioactivity .

Scientific Research Applications

(Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound with a unique structure and potential biological activities. It belongs to the thiazolidinone class, known for diverse pharmacological properties, including anti-inflammatory, antibacterial, and antidiabetic effects. The specific arrangement of functional groups suggests applications in medicinal chemistry.

Structure and Properties

This compound is classified as a thiazolidinone due to the presence of a thiazolidine ring. It also contains a furan moiety and a morpholino group, contributing to its potential biological activities. The methoxyphenyl substituent enhances its lipophilicity, potentially improving its bioavailability. Crystal structure analysis reveals specific dihedral angles and bond lengths indicative of its stability and potential interactions with biological targets.

Potential Applications

This compound and similar thiazolidinones exhibit activity against various biological targets, suggesting several potential applications:

- Medicinal Chemistry Research explores its applications within medicinal chemistry and related fields.

- Drug Discovery The compound has potential in the development of new therapeutic agents.

- Material Science Thiazolidinones are used as building blocks for creating functional materials.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Cycloaddition Reactions

- Condensation Reactions

- Redox Reactions

Temperature, solvent choice, and catalyst presence significantly influence the outcome and yield of these reactions, requiring careful optimization to achieve desired products efficiently.

Properties

IUPAC Name |

(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-23-14-4-2-13(3-5-14)16-7-6-15(25-16)12-17-18(22)21(19(26)27-17)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZXHFKSNJHOKQ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.